Methyl 5-bromo-3-iodo-2-methylbenzoate
Description
Contextual Significance in Contemporary Organic Chemistry
The significance of Methyl 5-bromo-3-iodo-2-methylbenzoate in contemporary organic chemistry lies in its potential as a highly versatile synthetic intermediate. The presence of multiple, distinct functional groups on the aromatic ring allows for a range of selective chemical transformations.
The bromo and iodo substituents are of particular importance as they serve as reactive handles for various cross-coupling reactions, which are cornerstone technologies in modern molecule construction. Carbon-iodine bonds are generally more reactive than carbon-bromine bonds in transition-metal-catalyzed reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This reactivity difference enables chemists to perform sequential, site-selective functionalization. For instance, a reaction can be carried out at the iodo-substituted position first, under milder conditions, leaving the bromo-substituted position intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for the controlled and efficient assembly of complex molecular architectures.
The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into other functional groups like amides, acid chlorides, or alcohols. The methyl group at the 2-position provides steric hindrance that can influence the regioselectivity of reactions on the aromatic ring and affect the conformational properties of the final products. This combination of reactive sites makes the compound a valuable precursor for creating diverse molecular scaffolds for various applications.
Research Rationale and Scope of Investigation for Polyhalogenated Benzoate (B1203000) Esters
The broader class of compounds to which this compound belongs, polyhalogenated benzoate esters, is the subject of extensive research for several compelling reasons. Halogen atoms, when incorporated into organic molecules, can significantly alter their physical, chemical, and biological properties. acs.org
Key Research Drivers:
Medicinal Chemistry: Halogenated benzoic acids and their derivatives are known precursors for compounds with antibacterial and other therapeutic activities. google.com The strategic placement of halogens can enhance binding affinity to biological targets, improve metabolic stability, and modify bioavailability. Research in this area focuses on synthesizing libraries of these compounds to screen for potential drug candidates.
Materials Science: Polyhalogenated aromatic compounds are investigated as building blocks for functional organic materials. The ability to form halogen bonds, a type of non-covalent interaction, can be used to control the self-assembly of molecules into well-defined supramolecular structures, which is crucial for the development of liquid crystals, organic semiconductors, and other advanced materials. acs.org
Synthetic Methodology: The varied reactivity of different halogens on a single aromatic ring presents an ideal platform for developing and refining new synthetic methods. researchgate.net Researchers investigate selective activation of C-X bonds (where X is a halogen) to achieve highly controlled and efficient synthetic routes. This allows for the creation of complex substitution patterns that would be difficult to achieve through other means.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 5-bromo-3-iodo-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrIO2/c1-5-7(9(12)13-2)3-6(10)4-8(5)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRJEGYAUYBNRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1I)Br)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrIO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1378861-84-7 | |
| Record name | methyl 5-bromo-3-iodo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategic Route Design for Methyl 5 Bromo 3 Iodo 2 Methylbenzoate
Retrosynthetic Analysis and Disconnection Approaches
Retrosynthetic analysis is a powerful tool for devising synthetic routes. It involves mentally breaking down the target molecule into simpler, commercially available starting materials.
Strategic Considerations for Ortho-Substituted Benzoate (B1203000) Esters
The presence of a methyl group ortho to the ester functionality in Methyl 5-bromo-3-iodo-2-methylbenzoate introduces steric hindrance. This steric bulk can significantly influence the reactivity of the carboxylic acid group during esterification. Classical Fischer esterification, while common, may proceed slowly for such sterically hindered acids. researchgate.net Therefore, alternative esterification protocols or the introduction of the ester group at an early stage of the synthesis, prior to the installation of the ortho substituent, are important strategic considerations.
Sequential and Convergent Halogenation Strategies
The introduction of two different halogen atoms, bromine and iodine, onto the aromatic ring requires a regioselective approach. A sequential halogenation strategy is often employed. The directing effects of the substituents already present on the ring guide the position of the incoming halogen. In this case, the methyl and carboxyl groups will direct the positions of bromination and iodination. The order of these halogenation steps is a critical consideration in the synthetic design.
A convergent strategy, where two halogenated fragments are coupled, is generally less common for this type of substitution pattern but could be considered in specific contexts. However, a sequential approach starting from a simpler precursor is often more practical.
Precursor Synthesis and Halogenation Chemistry
The synthesis of this compound relies on the careful regioselective halogenation of a suitable precursor, followed by esterification.
Regioselective Bromination of 2-Methylbenzoic Acid Derivatives
The synthesis often commences with the bromination of 2-methylbenzoic acid. The methyl group is an ortho-, para-director. To achieve the desired 5-bromo substitution, the para position relative to the methyl group is targeted.
One common method involves the direct bromination of 2-methylbenzoic acid using bromine in the presence of a catalyst like iron powder or in a strong acid like concentrated sulfuric acid. chemicalbook.com For instance, reacting 2-methylbenzoic acid with bromine in concentrated sulfuric acid can yield a mixture of bromo-isomers, from which the desired 5-bromo-2-methylbenzoic acid can be isolated. chemicalbook.com Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent, often in the presence of an acid catalyst.
| Reagent | Catalyst/Solvent | Outcome |
| Bromine (Br₂) | Iron powder | Bromination of the aromatic ring |
| Bromine (Br₂) | Concentrated Sulfuric Acid | Yields a mixture of bromo-isomers chemicalbook.com |
| N-Bromosuccinimide (NBS) | Acid catalyst | Regioselective bromination |
Regioselective Iodination of 2-Methylbenzoic Acid Derivatives
Following bromination, the next step is the regioselective iodination at the 3-position. The existing substituents (methyl, carboxyl, and bromo groups) will direct the incoming iodo group. The position meta to the methyl and carboxyl groups and ortho to the bromo group is the target.
Various iodinating agents can be employed. A mixture of iodine and an oxidizing agent, such as nitric acid, periodic acid, or N-iodosuccinimide (NIS), is frequently used. google.comchemicalbook.com For example, the iodination of an amino-substituted precursor, 2-amino-5-bromo-benzoic acid methyl ester, has been achieved using N-iodosuccinimide in acetic acid. chemicalbook.com While the starting material is different, the principle of electrophilic iodination remains relevant. Another patented process for producing 5-iodo-2-methylbenzoic acid involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound, iodine, an oxidizing agent, and acetic anhydride. google.comgoogleapis.com
| Iodinating Agent | Conditions | Precursor |
| N-Iodosuccinimide | Acetic acid, 20°C, 17h | 2-amino-5-bromo-benzoic acid methyl ester chemicalbook.com |
| Iodine, Oxidizing Agent, Acetic Anhydride | Microporous compound | 2-methylbenzoic acid google.comgoogleapis.com |
Esterification Protocols for Methyl Benzoate Formation
The final step in the synthesis is the esterification of the substituted benzoic acid to form the methyl ester. As mentioned, the steric hindrance from the ortho-methyl group can make this transformation challenging.
The classic Fischer esterification, which involves heating the carboxylic acid in methanol (B129727) with a strong acid catalyst like sulfuric acid, can be employed, though it may require prolonged reaction times or specific conditions to overcome the steric hindrance. usm.my Improved methods for Fischer esterification include using a sealed-vessel microwave condition, which can lead to good yields. usm.my
Alternative methods include the use of solid acid catalysts, such as modified montmorillonite (B579905) K10 clay, which can facilitate the esterification of substituted benzoic acids under solvent-free conditions. epa.govijstr.org Another approach is to convert the carboxylic acid to a more reactive derivative, such as an acid chloride, which can then be reacted with methanol to form the ester.
| Method | Reagents/Catalyst | Key Features |
| Fischer Esterification | Methanol, Sulfuric Acid | Equilibrium-driven, may be slow for sterically hindered acids usm.my |
| Microwave-Assisted Fischer Esterification | Methanol, Sulfuric Acid | Improved yields and shorter reaction times usm.my |
| Solid Acid Catalysis | Methanol, Modified Montmorillonite K10 | Solvent-free conditions, catalyst can be recovered and reused epa.govijstr.org |
| Acid Chloride Formation | Thionyl chloride or Oxalyl chloride, then Methanol | Two-step process, avoids equilibrium limitations |
Advanced Synthetic Protocols
Catalytic Approaches for Halogenation and Cross-Coupling
Modern organic synthesis heavily utilizes catalytic methods to facilitate reactions that would otherwise require harsh conditions or stoichiometric reagents. For the introduction of halogen atoms onto an aromatic ring, several catalytic systems have been developed.
Catalytic Halogenation: The direct halogenation of arenes can be achieved using various catalysts. For instance, molecular iodine (I₂) has been shown to catalyze the aromatic bromination of aryl ethers using N-Bromosuccinimide (NBS) as the bromine source. sci-hub.st Mechanistic studies suggest that the reaction is actually catalyzed by IBr, which is formed in situ. sci-hub.st This method offers high regioselectivity and is tolerant of various functional groups. sci-hub.st Copper-catalyzed systems are also prominent. For example, copper halides can catalyze the oxybromination of electron-rich aromatics, demonstrating the versatility of transition metals in these transformations. nih.gov
Cross-Coupling Reactions: While traditionally used for C-C bond formation, cross-coupling strategies can be adapted for C-X (X = halogen) bond formation, although direct catalytic halogenation is more common for this purpose. More relevant is the use of a halogenated precursor in subsequent cross-coupling reactions. For example, copper-catalyzed coupling reactions between 2-halobenzoic acids and amidines or guanidines are used to construct quinazolinone molecules, showcasing how a halogen substituent serves as a handle for further functionalization. acs.org This highlights the strategic importance of installing the bromo and iodo groups onto the benzoate scaffold, as they can serve as departure points for creating more complex molecules.
Optimized Reaction Conditions and Process Parameters
The success of a synthetic protocol hinges on the careful optimization of reaction conditions to maximize yield and purity. This involves fine-tuning parameters such as temperature, solvent, catalyst loading, and reaction time.
In a documented synthesis of a related compound, 2-amino-5-bromo-3-iodo-benzoic acid methyl ester, the iodination of 2-amino-5-bromo-benzoic acid methyl ester was achieved using N-iodosuccinimide (NIS) in concentrated acetic acid. chemicalbook.com The reaction proceeded at room temperature over 17 hours, yielding the desired product in 82% yield. chemicalbook.com This provides a template for the potential iodination of Methyl 5-bromo-2-methylbenzoate.
Optimization studies for copper-catalyzed reactions have shown that the choice of base and catalyst loading is critical. In the synthesis of quinazolinones from 2-bromo-5-methylbenzoic acid, various bases were tested, with K₂CO₃ found to be the most effective. acs.org Reducing the CuI catalyst from 0.2 to 0.1 equivalents significantly decreased the yield, demonstrating the sensitivity of the reaction to catalyst concentration. acs.org
The following table summarizes optimized conditions found in related synthetic procedures, which could be adapted for the synthesis of this compound.
| Reaction Type | Reagents & Catalyst | Solvent | Temperature | Time | Yield | Ref |
| Iodination | N-iodosuccinimide (1.1 eq) | Acetic Acid | Room Temp. | 17 h | 82% | chemicalbook.com |
| Bromination | 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione | Conc. H₂SO₄ | Room Temp. | 5 h | 88% | chemicalbook.com |
| Cu-catalyzed Coupling | 2-bromo-5-methylbenzoic acid, Guanidine, CuI (0.2 eq), K₂CO₃ | DMF | 80 °C | 6 h | 96.8% | acs.org |
| I₂-catalyzed Bromination | NBS (1.0 eq), I₂ (10 mol%) | CH₃CN | 25 °C | 12 h | 95% | sci-hub.st |
Control of Regio- and Chemoselectivity in Synthesis
For multisubstituted aromatic rings, controlling the position (regioselectivity) and type (chemoselectivity) of functionalization is a primary challenge. The directing effects of the substituents already present on the ring dictate the outcome of electrophilic aromatic substitution reactions.
In the context of this compound, the starting material is likely Methyl 2-methylbenzoate (B1238997). The substituents are:
-CH₃ (at C2): An activating, ortho, para-director. masterorganicchemistry.comlibretexts.org
-COOCH₃ (at C1): A deactivating, meta-director. masterorganicchemistry.comyoutube.com
Both groups direct incoming electrophiles to positions 3 and 5. This confluence of directing effects simplifies the initial halogenation but introduces challenges in selective di-halogenation.
Minimization of Isomeric By-product Formation
A likely synthetic route involves the sequential halogenation of Methyl 2-methylbenzoate. The first step would be bromination. The reaction of 2-methylbenzoic acid with bromine in concentrated sulfuric acid is known to produce a mixture of 5-bromo-2-methylbenzoic acid and the isomeric by-product, 3-bromo-2-methylbenzoic acid. chemicalbook.com One report indicates that this reaction can yield a mixture with a 62:38 ratio of the desired 5-bromo isomer to the 3-bromo isomer. chemicalbook.com
Minimizing this isomeric by-product is crucial. Strategies to enhance regioselectivity include:
Choice of Halogenating Agent: Using bulkier halogenating agents can favor substitution at the less sterically hindered para-position (C5) over the ortho-position (C3). For example, using 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione in sulfuric acid for the bromination of 2-methylbenzoic acid has been reported to yield the 5-bromo product with high efficiency. chemicalbook.com
Directed Ortho-Metalation (DoM): This powerful technique uses a directing group (like a carboxylate) to deliver a strong base to a specific ortho position, leading to deprotonation. organic-chemistry.org The resulting carbanion can then be quenched with an electrophile (e.g., I₂ or Br₂). By treating unprotected 2-methoxybenzoic acid with s-BuLi, deprotonation occurs exclusively at the position ortho to the carboxylate (C6). organic-chemistry.org A similar strategy could potentially be employed to control halogenation on the 2-methylbenzoate scaffold.
Once Methyl 5-bromo-2-methylbenzoate is obtained, the second halogenation (iodination) must be directed to the C3 position. The existing methyl, ester, and bromo groups will influence this step. The strong directing effect towards the remaining C3 position, which is ortho to the methyl group and meta to both the ester and bromo groups, generally ensures high regioselectivity in this final halogenation step. chemicalbook.com
Stereochemical Considerations in Related Systems
This compound is an achiral molecule, meaning it does not have non-superimposable mirror images. Therefore, its synthesis does not involve the creation of stereocenters within the molecule itself.
However, stereochemical principles, particularly steric hindrance, are highly relevant to the regioselectivity of the synthesis. The presence of the methyl group at the C2 position, adjacent to the methyl ester at C1, creates significant steric bulk. This "ortho effect" can influence the reactivity of the functional groups and the approach of reagents. acs.org For example, the steric hindrance from the ortho-methyl group is a key factor that often favors electrophilic attack at the less crowded C5 (para) position over the C3 (ortho) position during the initial halogenation step. masterorganicchemistry.com In transition metal-catalyzed reactions, the steric profile of ligands attached to the metal center can be designed to control the stereochemical outcome of reactions in related chiral systems, although this is not directly applicable to the synthesis of this specific achiral target.
Purification and Isolation Techniques for Research-Grade Purity
Achieving research-grade purity requires effective purification to remove unreacted starting materials, reagents, and isomeric by-products. A multi-step approach combining several techniques is often necessary.
Extraction and Washing: Following the reaction, a standard workup procedure involves pouring the reaction mixture into a solvent system (e.g., water and an organic solvent like ethyl acetate) to separate the product from water-soluble impurities. The organic layer is then washed sequentially with solutions like saturated sodium bicarbonate to remove acidic impurities and brine to remove residual water, before being dried over an agent like magnesium sulfate. chemicalbook.com
Crystallization: This is a powerful technique for purifying solid compounds. Crude product can be dissolved in a hot solvent or solvent mixture (e.g., ethanol) and allowed to cool slowly. chemicalbook.com The target compound, being less soluble at lower temperatures, will crystallize out, leaving impurities behind in the solution. A patent for the synthesis of 5-iodo-2-methylbenzoic acid describes precipitating the product as crystals through cooling or the addition of water to the reaction mixture. google.com The resulting crystals are then collected by filtration. google.com
Column Chromatography: For mixtures that are difficult to separate by crystallization, such as isomers with similar solubility, flash column chromatography is the method of choice. The crude mixture is loaded onto a column of silica (B1680970) gel or another stationary phase and eluted with a solvent system (e.g., ethyl acetate/hexanes). The components of the mixture travel through the column at different rates depending on their polarity, allowing for their separation and collection as pure fractions.
Distillation: For liquid products or precursors, distillation under reduced pressure can be used to separate compounds based on their boiling points. This was used to recover unreacted starting material in the synthesis of a related brominated salicylate. chemicalbook.com
The selection of purification methods depends on the physical state of the compound and the nature of the impurities. For this compound, a combination of aqueous workup, followed by either crystallization or column chromatography, would likely be required to achieve high purity.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 5 Bromo 3 Iodo 2 Methylbenzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H NMR spectrum of Methyl 5-bromo-3-iodo-2-methylbenzoate is expected to show four distinct signals corresponding to the four types of protons in unique chemical environments. The electron-withdrawing effects of the bromine, iodine, and methyl ester groups, combined with the electron-donating effect of the methyl group, influence the chemical shifts of the aromatic protons.
The two aromatic protons (H-4 and H-6) are situated meta to each other, which would typically result in a small coupling constant (J). They appear as distinct doublets due to this coupling. The methyl group on the ring and the methyl group of the ester each appear as sharp singlets as they have no adjacent protons to couple with.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (H-6) | ~8.1 | Doublet (d) | ~2.0-2.5 |
| Ar-H (H-4) | ~7.9 | Doublet (d) | ~2.0-2.5 |
| -OCH₃ (ester) | ~3.9 | Singlet (s) | N/A |
| Ar-CH₃ (ring) | ~2.5 | Singlet (s) | N/A |
| Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~168 |
| C-1 | ~142 |
| C-6 | ~140 |
| C-4 | ~135 |
| C-2 | ~132 |
| C-5 (C-Br) | ~120 |
| C-3 (C-I) | ~95 |
| -OCH₃ (ester) | ~53 |
| Ar-CH₃ (ring) | ~23 |
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this molecule, a cross-peak would be observed between the signals for the aromatic protons H-4 and H-6, confirming their meta relationship. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations between H-4 and C-4, H-6 and C-6, the ester methyl protons and the ester O-CH₃ carbon, and the ring methyl protons and the ring Ar-CH₃ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart (²J or ³J coupling). It is crucial for assigning quaternary (non-protonated) carbons. researchgate.net
| Proton (¹H) | Expected Key HMBC Correlations (to ¹³C) |
|---|---|
| H-4 | C-2, C-5, C-6 |
| H-6 | C-1, C-2, C-4, C-5 |
| -OCH₃ (ester) | C=O |
| Ar-CH₃ (ring) | C-1, C-2, C-3 |
Direct NMR observation of halogen nuclei like ⁷⁹Br, ⁸¹Br, and ¹²⁷I is generally not practical for routine structural analysis of organic molecules in solution. uottawa.ca These nuclei possess a nuclear spin greater than 1/2, resulting in a quadrupole moment. This leads to very rapid nuclear relaxation and, consequently, extremely broad resonance signals, often thousands of hertz wide, making them difficult to detect and interpret with standard NMR equipment. While specialized solid-state NMR techniques can be used to study these nuclei, they are not employed for routine confirmation of solution-state structures. uottawa.caresearchgate.net
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through analysis of fragmentation patterns, valuable structural information. For this compound (C₉H₈BrIO₂), the monoisotopic mass is approximately 353.875 g/mol . uni.lu
A key feature in the mass spectrum would be the isotopic pattern of the molecular ion [M]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks for any bromine-containing fragment: an [M]⁺ peak and an [M+2]⁺ peak of almost equal intensity.
The fragmentation of the molecular ion upon electron ionization provides clues to the structure. Common fragmentation pathways for methyl benzoates include the loss of the methoxy (B1213986) radical or the entire carbomethoxy group. wisc.edupharmacy180.comlibretexts.org
| m/z Value | Proposed Fragment | Notes |
|---|---|---|
| ~354, 356 | [C₉H₈BrIO₂]⁺ | Molecular ion [M]⁺ and [M+2]⁺ peaks, showing the characteristic 1:1 bromine isotope pattern. |
| ~323, 325 | [C₈H₅BrIO]⁺ | Loss of the methoxy radical (•OCH₃, 31 Da). A very common fragmentation for methyl esters. |
| ~295, 297 | [C₇H₅BrI]⁺ | Loss of the carbomethoxy group (•COOCH₃, 59 Da). |
| ~198, 200 | [C₇H₅Br]⁺ | Loss of iodine radical (•I, 127 Da) from the [M-59]⁺ fragment. |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational frequencies. proprep.com The IR spectrum of this compound would display several key absorption bands that confirm the presence of the ester and substituted aromatic components. researchgate.netchemicalbook.comsigmaaldrich.com
| Frequency Range (cm⁻¹) | Vibration | Description |
|---|---|---|
| 3100-3000 | C-H stretch | Aromatic C-H bonds. |
| 2990-2850 | C-H stretch | Aliphatic C-H bonds of the two methyl groups. |
| 1730-1715 | C=O stretch | Strong, sharp absorption characteristic of the ester carbonyl group. |
| 1600-1450 | C=C stretch | Absorptions from the aromatic ring backbone. |
| 1300-1000 | C-O stretch | Two distinct bands for the ester C-O single bonds. |
| Below 700 | C-Br and C-I stretch | These absorptions occur in the fingerprint region at low wavenumbers. spectroscopyonline.com |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
The most prominent feature is the strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group, typically observed in the range of 1720-1740 cm⁻¹. The exact position is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing halogen atoms (bromine and iodine) can slightly increase this frequency compared to unsubstituted methyl benzoate (B1203000).
Vibrations associated with the aromatic ring are also evident. The C=C stretching vibrations within the benzene (B151609) ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands above 3000 cm⁻¹. researchgate.net In contrast, the C-H stretching vibrations of the two methyl groups (on the ring and in the ester) are expected in the 2850-3000 cm⁻¹ range. researchgate.net
The single-bond stretching vibrations for the C-O of the ester group produce intense bands in the 1100-1300 cm⁻¹ region. Finally, the vibrations of the carbon-halogen bonds are found at lower wavenumbers. The C-Br stretching vibration typically appears in the 500-650 cm⁻¹ range, while the C-I stretch is found at even lower frequencies, generally between 480-600 cm⁻¹. spectroscopyonline.com The presence of these low-frequency bands provides direct evidence for the halogenation of the molecule.
Table 1: Expected Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3040 - 3100 | Medium to Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium |
| C=O Stretch (Ester) | -C(=O)O- | 1720 - 1740 | Strong |
| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium, Multiple Bands |
| C-O Stretch (Ester) | -C-O- | 1100 - 1300 | Strong |
| C-Br Stretch | Ar-Br | 500 - 650 | Medium to Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a unique molecular fingerprint.
For this compound, the symmetric "ring breathing" vibration of the substituted benzene ring would produce a strong and characteristic Raman signal, typically in the 1000-1100 cm⁻¹ region. Aromatic C=C stretching vibrations also give rise to strong bands in the 1550-1610 cm⁻¹ range. mdpi.com
The C-Br and C-I stretching vibrations are also readily observable in the Raman spectrum and often produce more intense signals than in the IR spectrum, making Raman an excellent tool for confirming the presence of these halogens. The carbonyl (C=O) stretch of the ester is also Raman active, generally appearing in a similar region to its IR absorption (1720-1740 cm⁻¹), though it is typically weaker in intensity compared to the aromatic ring modes. nih.gov
Table 2: Expected Raman Shifts for this compound
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Ar-H | 3040 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃ | 2850 - 3000 | Medium to Strong |
| C=O Stretch (Ester) | -C(=O)O- | 1720 - 1740 | Weak to Medium |
| C=C Stretch (Aromatic) | Ar C=C | 1550 - 1610 | Strong |
| Ring Breathing (Symmetric) | Aromatic Ring | 1000 - 1100 | Strong |
| C-Br Stretch | Ar-Br | 500 - 650 | Medium |
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from π → π* transitions within the substituted benzene ring.
The benzene ring itself exhibits characteristic absorption bands. The substituents on the ring—bromo, iodo, methyl, and methyl ester groups—act as auxochromes, causing a bathochromic (red) shift of these absorption maxima to longer wavelengths and often increasing their intensity. Halogens, particularly the heavier ones like bromine and iodine, can significantly influence the spectrum due to their electron-donating resonance effects and the "heavy-atom effect," which can facilitate certain electronic transitions.
Typically, substituted benzoates show a strong primary absorption band (E2-band) around 230-250 nm and a weaker secondary band (B-band) around 270-290 nm. For this compound, these bands are expected to be red-shifted due to the extensive substitution. The λmax (wavelength of maximum absorbance) would likely be observed in the 240-260 nm and 280-300 nm ranges.
X-ray Crystallography for Solid-State Molecular Architecture Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as other halogenated benzoic acids and esters, allows for a detailed prediction of its molecular architecture. nih.govwikipedia.org
A crystal structure analysis would reveal precise bond lengths, bond angles, and torsion angles. The C-Br bond length is expected to be approximately 1.90 Å, and the C-I bond length around 2.10 Å. The geometry around the ester group would likely be planar.
Advanced Chromatographic Analysis for Purity and Isomer Distribution
Chromatographic methods are essential for separating the target compound from impurities, starting materials, and potential isomers, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of halogenated aromatic compounds. rsc.org A reversed-phase HPLC method is typically employed for compounds of this polarity.
A common stationary phase would be a C18 (octadecylsilyl) column, which separates compounds based on their hydrophobicity. oup.com Due to the different electronic interactions possible with the aromatic ring, a Phenyl-Hexyl or PFP (pentafluorophenyl) column could also offer alternative selectivity, especially for separating closely related isomers. chromforum.org
The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. A UV detector is the standard choice for detection, set at a wavelength where the compound exhibits strong absorbance, as determined by UV-Vis spectroscopy (e.g., ~254 nm). This method allows for the quantification of the compound and the detection of impurities.
Table 3: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. researchgate.net A UPLC method for this compound would provide superior separation of any process-related impurities or isomers compared to conventional HPLC.
The method parameters would be similar to HPLC but adapted for the UPLC system, involving higher pressures and lower flow rates. The increased peak resolution makes UPLC particularly valuable for establishing the purity profile of the compound with high confidence.
Table 4: Typical UPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 40% B to 90% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 1-2 µL |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the structural elucidation of "this compound," GC-MS provides critical information regarding its purity, molecular weight, and fragmentation pattern, which is instrumental in confirming its molecular structure.
The gas chromatography component separates the compound from any impurities or reaction byproducts based on its volatility and interaction with the stationary phase of the GC column. The retention time (RT), the time it takes for the compound to travel from the injector to the detector, is a characteristic property under a specific set of chromatographic conditions. Following separation, the compound is introduced into the mass spectrometer.
In the mass spectrometer, the molecules are typically ionized by electron impact (EI), causing the formation of a molecular ion (M⁺) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, and a mass spectrum is produced, which serves as a molecular "fingerprint."
For "this compound," the molecular ion peak would be expected to correspond to its molecular weight. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an M and M+2 peak) of approximately equal intensity.
A hypothetical representation of the expected key mass spectral data is presented in the table below. This data is predictive and based on the analysis of structurally related compounds.
| Parameter | Value/Description |
| Retention Time (RT) | Dependent on specific GC conditions (column, temperature program, etc.). |
| Molecular Ion [M]⁺ (m/z) | Expected as a pair of peaks corresponding to the isotopic distribution of bromine. |
| Key Fragment Ion 1 | [M - OCH₃]⁺ |
| Key Fragment Ion 2 | [M - COOCH₃]⁺ |
| Key Fragment Ion 3 | Fragments showing loss of Br or I. |
| Key Fragment Ion 4 | Ions corresponding to the halogenated benzene ring. |
The detailed analysis of the mass spectrum, including the precise mass of the fragment ions, allows for the confirmation of the elemental composition and the connectivity of the atoms within the "this compound" molecule.
Computational Chemistry and Theoretical Investigations of Methyl 5 Bromo 3 Iodo 2 Methylbenzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, offering a powerful lens to examine molecular properties. These methods, particularly those based on Density Functional Theory (DFT), provide a robust framework for analyzing the geometry, electronic structure, and reactivity of complex organic molecules like Methyl 5-bromo-3-iodo-2-methylbenzoate.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the molecule's most stable three-dimensional arrangement, known as the optimized molecular geometry. nih.govnih.gov
This optimization process calculates key geometric parameters, including bond lengths, bond angles, and dihedral angles, by finding the lowest energy conformation of the molecule. The results of such calculations provide a precise structural model. For instance, the calculations would define the spatial relationship between the benzene (B151609) ring and the methyl ester group, as well as the precise positioning of the bromine, iodine, and methyl substituents. The correlation between calculated and experimental data for similar molecules often shows a high degree of accuracy. nih.gov
Table 1: Predicted Geometric Parameters for this compound (Illustrative DFT Data)
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C-Br | ~1.91 Å |
| Bond Length | C-I | ~2.12 Å |
| Bond Length | C=O | ~1.22 Å |
| Bond Angle | C-C-Br | ~119.5° |
| Bond Angle | C-C-I | ~120.5° |
| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~25.0° |
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. scispace.com A small energy gap indicates that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.govmdpi.com Conversely, a large energy gap implies high kinetic stability and low reactivity. mdpi.com Analysis of the HOMO and LUMO energy levels allows for the calculation of various quantum chemical parameters that describe the molecule's reactivity. mdpi.com
Table 2: Key Quantum Chemical Parameters Derived from HOMO-LUMO Energies (Illustrative Data)
| Parameter | Formula | Description |
|---|---|---|
| EHOMO | - | Energy of the highest occupied molecular orbital. |
| ELUMO | - | Energy of the lowest unoccupied molecular orbital. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom to attract electrons. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Related to the "escaping tendency" of electrons. |
| Global Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface is plotted over the molecule's electron density, with different colors representing varying electrostatic potential values.
The color-coding convention is typically as follows:
Red: Indicates regions of high electron density and strong negative electrostatic potential. These are the most likely sites for an electrophilic attack. In this compound, this region would be concentrated around the electronegative oxygen atom of the carbonyl group. nih.gov
Blue: Represents regions of low electron density and strong positive electrostatic potential. These are electron-deficient areas susceptible to nucleophilic attack. Such regions are often found around hydrogen atoms. nih.gov
Green: Denotes areas of neutral or near-zero potential.
The MEP map provides a clear, intuitive picture of the molecule's charge landscape, guiding the understanding of its intermolecular interactions and chemical reactivity. nih.gov
Conformational Analysis and Energy Landscapes
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary sources of conformational flexibility are the rotation around the C(aryl)–C(carbonyl) single bond and the C(carbonyl)–O(ester) bond.
Computational methods can be used to explore the potential energy surface (PES) of the molecule. By systematically rotating a specific dihedral angle and calculating the energy at each step, a one-dimensional energy profile can be generated. This profile reveals the energy minima, which correspond to stable conformers (isomers), and the energy maxima, which represent the transition states or energy barriers between these conformers. A full conformational analysis would identify the global minimum energy structure—the most stable and thus most populated conformation of the molecule under given conditions.
Prediction and Simulation of Spectroscopic Parameters
Computational quantum chemistry is a powerful tool for predicting and interpreting various types of molecular spectra. Following a successful geometry optimization using DFT, a frequency calculation can be performed to predict the molecule's vibrational spectra (Infrared and Raman). nih.gov This calculation provides the frequencies and intensities of the fundamental vibrational modes, which can be correlated with experimental FT-IR and FT-Raman spectra. nih.gov This aids in the definitive assignment of spectral bands to specific molecular motions, such as C-H stretching, C=O stretching, or aromatic ring vibrations.
Furthermore, Time-Dependent Density Functional Theory (TD-DFT) can be used to simulate the electronic absorption spectrum (UV-Visible). This method calculates the energies of electronic transitions from the ground state to various excited states. scispace.com The results, often presented as wavelength (λmax) and oscillator strength, can be directly compared to experimental UV-Vis spectra to understand the electronic transitions, such as π→π*, occurring within the molecule. scispace.com
Reaction Pathway Simulations and Transition State Theory
Beyond static molecular properties, computational chemistry can simulate the dynamics of chemical reactions. For this compound, this is particularly relevant for understanding its participation in reactions like nucleophilic substitution or transition-metal-catalyzed cross-coupling at the C-Br and C-I sites.
Reaction pathway simulations involve identifying the reactants, products, and, most importantly, the transition state (TS) that connects them on the potential energy surface. The transition state is the highest energy point along the reaction coordinate. According to Transition State Theory, the energy difference between the reactants and the transition state, known as the activation energy (Ea), determines the reaction rate. Computational methods can locate the geometry of the transition state and calculate this activation barrier. These simulations provide deep mechanistic insights, helping to elucidate reaction feasibility, kinetics, and the influence of substituents on reactivity. acs.org
Investigation of Non-Covalent Interactions, including Halogen Bonding
Non-covalent interactions play a crucial role in determining the supramolecular architecture and physicochemical properties of molecular solids. In the case of halogenated compounds such as this compound, halogen bonding is a particularly significant directional interaction that influences crystal packing and molecular recognition.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic region on an adjacent molecule. This phenomenon can be understood through the concept of the "σ-hole". A σ-hole is a region of positive electrostatic potential on the outermost portion of the halogen atom, located along the extension of the covalent bond. nih.gov This positive region arises from the anisotropic distribution of electron density around the halogen atom. The magnitude of the σ-hole generally increases with the polarizability and decreases with the electronegativity of the halogen, following the trend I > Br > Cl > F. nih.gov
In this compound, both the bromine and iodine atoms are potential halogen bond donors. Computational studies on similar polyhalogenated benzene derivatives have shown that these interactions can be highly directional and contribute significantly to the stability of the crystal lattice. Current time information in Pasuruan, ID. Theoretical investigations on bromo- and iodo-pentafluorobenzene have demonstrated the ability of these halogen atoms to form strong σ-hole interactions with electron-donating moieties. rsc.org
The presence of both bromine and iodine on the same aromatic ring in this compound suggests the possibility of competitive or cooperative halogen bonding. The iodine atom, having a more positive σ-hole, is expected to be the stronger halogen bond donor compared to bromine. nih.gov These halogen bonds can form with various nucleophilic sites on neighboring molecules, such as the oxygen atoms of the ester group or the π-system of the benzene ring.
Table 1: General Trend of Halogen Bond Donor Strength
| Halogen | Electronegativity (Pauling Scale) | Polarizability (ų) | General Halogen Bond Donor Strength |
| Fluorine (F) | 3.98 | 0.56 | Weakest |
| Chlorine (Cl) | 3.16 | 2.18 | Weak |
| Bromine (Br) | 2.96 | 3.05 | Moderate |
| Iodine (I) | 2.66 | 5.35 | Strongest |
Predicted Collision Cross Section (CCS) Studies
Collision Cross Section (CCS) is a crucial physicochemical parameter that provides information about the size, shape, and charge distribution of an ion in the gas phase. It is determined experimentally using ion mobility spectrometry-mass spectrometry (IMS-MS). Computational methods are also increasingly being used to predict CCS values, which can aid in the identification and characterization of unknown compounds.
Several factors influence the predicted CCS value of a molecule. These include:
Molecular Weight: Generally, CCS values correlate with the molecular weight of a compound, although this is not a direct linear relationship.
Polarizability: The presence of heavy and polarizable atoms like bromine and iodine will influence the ion-neutral interactions in the ion mobility cell, thereby affecting the CCS value.
Predictive models, often based on machine learning algorithms trained on large datasets of experimentally determined CCS values, have been developed. However, the accuracy of these predictions can be lower for compounds with less common structural features or elemental compositions, such as polyhalogenated aromatic compounds. Studies have shown that some prediction models exhibit higher errors for halogenated compounds.
Given the lack of specific experimental data for this compound, a definitive predicted CCS value cannot be provided. However, based on its molecular formula (C₉H₈BrIO₂) and the presence of the bulky and polarizable bromine and iodine atoms, it is expected to have a significantly larger CCS value than simpler, non-halogenated methylbenzoates. For context, the predicted CCS values for smaller halogenated benzenes can be used as a rough reference point, though direct extrapolation is not advisable due to differences in structure and functional groups.
Table 2: Factors Influencing Predicted Collision Cross Section (CCS) Values
| Factor | Influence on CCS Value | Relevance to this compound |
| Molecular Weight | General positive correlation | High molecular weight (354.97 g/mol ) suggests a larger CCS. |
| Molecular Geometry | Compactness decreases CCS | The substitution pattern will determine the overall shape and compactness. |
| Polarizability | Higher polarizability can increase CCS | The presence of iodine and bromine significantly increases polarizability. |
| Charge Distribution | Location and nature of charge site | The charge will likely be localized on the ester group in the gas phase. |
Chemical Reactivity and Mechanistic Studies of Methyl 5 Bromo 3 Iodo 2 Methylbenzoate
Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Ring
Electrophilic aromatic substitution (EAS) on the benzoate ring of Methyl 5-bromo-3-iodo-2-methylbenzoate is significantly influenced by the existing substituents. The ester group (-COOCH₃) is a meta-directing deactivator, while the halogens (Br and I) are ortho, para-directing deactivators. The methyl group (-CH₃) is an ortho, para-directing activator. The cumulative effect of these groups makes the ring generally deactivated towards electrophiles.
Nitration, a classic EAS reaction, illustrates this principle. The reaction of methyl benzoate with a mixture of nitric and sulfuric acids typically yields methyl 3-nitrobenzoate. ma.eduaiinmr.comrsc.org The electron-withdrawing ester group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the meta position. ma.edursc.org For this compound, the positions ortho and para to the activating methyl group are already substituted or sterically hindered. The positions meta to the deactivating ester group are also substituted. Therefore, further electrophilic substitution on this highly substituted ring would be challenging and require harsh reaction conditions.
The directing effects of the substituents can be summarized as follows:
| Substituent | Position on Ring | Electronic Effect | Directing Influence |
| -COOCH₃ | 1 | Electron-withdrawing | Meta |
| -CH₃ | 2 | Electron-donating | Ortho, Para |
| -I | 3 | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para |
| -Br | 5 | Electron-withdrawing (inductive), Electron-donating (resonance) | Ortho, Para |
Nucleophilic Aromatic Substitution Reactions at Halogen-Substituted Positions
Nucleophilic aromatic substitution (SₙAr) is a plausible reaction pathway for this compound, particularly when strong electron-withdrawing groups are present on the aromatic ring. wikipedia.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In this compound, the ester group at position 1 can activate the halogen at position 5 (para) and position 3 (meta). The activation at the para position is generally stronger. The relative reactivity of the halogens as leaving groups in SₙAr reactions is typically F > Cl > Br > I, which is counterintuitive to the trend in alkyl halides. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen. youtube.com
However, in the case of dihalogenated compounds, sequential substitution is possible, and the nature of the nucleophile and reaction conditions can influence which halogen is displaced first. nih.gov Given the presence of both bromine and iodine, the specific conditions would determine the selectivity of a nucleophilic attack.
Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., C-Br and C-I bond activations)
The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound are prime sites for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Br bonds allows for selective functionalization. Generally, the C-I bond is more reactive and will undergo oxidative addition to a low-valent transition metal catalyst (like palladium) more readily than the C-Br bond.
Common Cross-Coupling Reactions:
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide. The C-I bond would be expected to react preferentially, allowing for the selective introduction of a new substituent at the 3-position.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the greater reactivity of the C-I bond would likely lead to selective reaction at the 3-position. researchgate.netnih.gov
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne. The selectivity for the C-I bond is also observed in this reaction.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling an aryl halide with an amine. Again, the C-I bond would be the more reactive site.
By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to control the selectivity and achieve either mono- or di-functionalization of the molecule.
Functional Group Transformations of the Ester Moiety (e.g., hydrolysis, reduction, transesterification)
The methyl ester group of this compound can undergo a variety of transformations common to esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible due to the formation of the carboxylate salt.
Reduction: The ester can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and diisobutylaluminium hydride (DIBAL-H).
Transesterification: The methyl ester can be converted to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst.
Amidation: The ester can react with an amine to form an amide. This reaction is often slower than hydrolysis and may require heating or specific catalysts.
These transformations provide pathways to a variety of other functionalized derivatives, further highlighting the synthetic utility of this compound.
Reactions Involving the Aromatic Methyl Group (e.g., benzylic functionalization)
The methyl group attached to the aromatic ring is susceptible to reactions at the benzylic position.
Free-Radical Bromination: In the presence of a radical initiator such as benzoyl peroxide and a source of bromine like N-bromosuccinimide (NBS), the benzylic hydrogen atoms can be substituted with bromine. sci-hub.seacs.orgacs.org This reaction proceeds via a free-radical chain mechanism. sci-hub.seacs.org
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. Milder oxidation conditions can potentially yield the corresponding aldehyde or alcohol. Recent studies have also explored aerobic photooxidation of toluene derivatives to carboxylic acids. organic-chemistry.org
These reactions allow for the modification of the methyl group, providing another handle for further synthetic transformations.
Mechanistic Elucidation through Kinetic Isotope Effects and Intermediate Trapping
The mechanisms of the various reactions involving this compound can be investigated using techniques such as kinetic isotope effects (KIE) and intermediate trapping.
A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org For example, in electrophilic aromatic substitution, if the C-H bond is broken in the rate-determining step, replacing hydrogen with deuterium (a heavier isotope) will result in a slower reaction rate (a primary KIE). youtube.com If no significant KIE is observed, it suggests that C-H bond cleavage is not part of the rate-determining step. youtube.com Solvent isotope effects can also provide mechanistic insights. chem-station.comnih.gov
Intermediate trapping involves adding a reagent to the reaction mixture that will react with a proposed intermediate, thus providing evidence for its existence. For instance, in reactions proposed to proceed through radical intermediates, radical traps can be employed. In cross-coupling reactions, the oxidative addition intermediate can sometimes be isolated or observed spectroscopically.
Photochemical and Electrochemical Reactivity Investigations
The photochemical and electrochemical properties of aryl halides like this compound are of significant interest.
Photochemical Reactivity: Iodoaromatic compounds are known to undergo photolysis, where the C-I bond can be cleaved upon irradiation with UV light to form an aryl radical and an iodine radical. chemrxiv.orgacs.org These highly reactive aryl radicals can then participate in a variety of subsequent reactions. The presence of multiple halogens could lead to complex photochemical behavior. chemrxiv.org
Electrochemical Reactivity: The carbon-halogen bonds can be reduced electrochemically. proquest.comresearchgate.net This process involves the transfer of an electron to the aryl halide, leading to the formation of a radical anion, which then fragments to give an aryl radical and a halide ion. researchgate.netnih.gov The reduction potential of the C-I bond is generally less negative than that of the C-Br bond, allowing for selective electrochemical reduction. chinesechemsoc.orgrsc.org This technique offers a green and controlled method for generating aryl radicals for subsequent reactions. chinesechemsoc.org Electrochemical methods can also be used for bromination reactions. researchgate.netnih.govmdpi.com
Fluorescence Quenching Studies
Fluorescence quenching studies are instrumental in understanding the interaction of a fluorophore with other molecules in its vicinity. This process, which leads to a decrease in fluorescence intensity, can occur through various mechanisms, including collisional (dynamic) quenching, static quenching, and Förster resonance energy transfer (FRET). Halogenated aromatic compounds, such as those containing bromine and iodine, are known to act as quenchers of fluorescence. The heavy atom effect of iodine and bromine can enhance intersystem crossing from the singlet excited state to the triplet state, thereby reducing fluorescence.
A typical fluorescence quenching experiment would involve measuring the fluorescence emission of a suitable fluorophore in the presence of varying concentrations of this compound. The data is often analyzed using the Stern-Volmer equation:
I0 / I = 1 + KSV[Q]
where I0 and I are the fluorescence intensities in the absence and presence of the quencher, respectively, [Q] is the quencher concentration, and KSV is the Stern-Volmer quenching constant. A linear Stern-Volmer plot would suggest a single quenching mechanism, either purely collisional or purely static.
Table 1: Hypothetical Stern-Volmer Quenching Data This table is for illustrative purposes only as no experimental data was found for this compound.
| [this compound] (M) | Fluorescence Intensity (a.u.) | I₀/I |
|---|---|---|
| 0.00 | 100 | 1.00 |
| 0.01 | 80 | 1.25 |
| 0.02 | 67 | 1.49 |
| 0.03 | 57 | 1.75 |
| 0.04 | 50 | 2.00 |
Without experimental data, it is not possible to determine the quenching efficiency or the underlying mechanism for this compound.
Electron Paramagnetic Resonance (EPR) Studies for Radical Intermediates
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. In the context of the chemical reactivity of this compound, EPR studies would be crucial for detecting and characterizing any radical intermediates that may form during its reactions. For instance, homolytic cleavage of the carbon-iodine or carbon-bromine bond upon thermal or photochemical induction could generate aryl radicals.
An EPR experiment would involve generating the radicals in situ within the EPR spectrometer's resonant cavity and recording the absorption of microwave radiation as a function of the magnetic field. The resulting EPR spectrum can provide information about the structure and environment of the radical through the analysis of its g-factor and hyperfine coupling constants. Spin trapping, a technique where a short-lived radical reacts with a spin trap to form a more stable radical adduct, is often employed to study transient radical species.
Table 2: Expected EPR Parameters for a Hypothetical Aryl Radical This table is for illustrative purposes only as no experimental data was found for this compound.
| Radical Species | g-factor | Hyperfine Coupling Constants (Gauss) |
|---|---|---|
| Aryl radical | ~2.002 | a(¹H), a(¹³C), a(⁷⁹Br), a(⁸¹Br), a(¹²⁷I) |
No EPR studies specifically identifying radical intermediates from this compound have been reported.
Control Experiments for Mechanistic Pathways
To elucidate the reaction mechanism of a chemical transformation involving this compound, a series of control experiments would be essential. These experiments are designed to test specific hypotheses about the reaction pathway, the nature of intermediates, and the role of various reagents.
Examples of control experiments that could be performed include:
Radical Scavenging Experiments: The addition of a radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), to a reaction. If the reaction is inhibited or if a trapped adduct is formed, it would provide evidence for the involvement of radical intermediates.
Isotope Labeling Studies: Using isotopically labeled starting materials (e.g., with ¹³C or ²H) can help trace the fate of specific atoms throughout the reaction, providing insights into bond-forming and bond-breaking steps.
Kinetic Isotope Effect (KIE) Studies: Measuring the reaction rates with deuterated versus non-deuterated substrates can reveal whether a C-H bond is broken in the rate-determining step.
"No Catalyst" or "No Light" Controls: Running the reaction in the absence of a catalyst or light (for photochemical reactions) to confirm their necessity for the transformation.
Table 3: Illustrative Control Experiments and Potential Outcomes This table is for illustrative purposes only as no experimental data was found for this compound.
| Experiment | Condition | Expected Outcome for a Radical Pathway |
|---|---|---|
| Radical Scavenger | Addition of TEMPO | Reaction inhibited; formation of TEMPO-adduct |
| Light Exclusion | Reaction run in the dark | No reaction (if photochemically initiated) |
| Isotope Labeling | Use of ¹³C labeled substrate | ¹³C label found in a specific position in the product |
Without specific reactions and experimental observations for this compound, any discussion of mechanistic pathways remains speculative.
Applications in Advanced Organic Synthesis As a Versatile Building Block
Precursor for Complex Polyfunctionalized Aromatic Scaffolds
The presence of both bromine and iodine atoms on the aromatic ring of Methyl 5-bromo-3-iodo-2-methylbenzoate allows for selective and sequential cross-coupling reactions. This differential reactivity is a cornerstone for the construction of complex polyfunctionalized aromatic scaffolds. Generally, the carbon-iodine bond is more reactive towards catalytic systems like palladium than the carbon-bromine bond. This enables chemists to selectively introduce a substituent at the 3-position via reactions such as Suzuki, Stille, or Sonogashira coupling, while leaving the bromo group at the 5-position intact for a subsequent transformation. This stepwise functionalization is a powerful strategy for building intricate molecular architectures from a relatively simple starting material.
Utility in the Total Synthesis of Natural Products and Bioactive Molecule Analogs
Polysubstituted aromatic rings are common motifs in a vast array of natural products and bioactive molecules. The structural framework of this compound can serve as a key fragment in the retrosynthetic analysis of such complex targets. The ability to perform regioselective cross-coupling reactions allows for the controlled introduction of various side chains and functional groups, which is essential for mimicking the intricate substitution patterns found in nature. While direct examples of its use are not prevalent in the literature, the principle of using di-halogenated building blocks is a well-established strategy in the total synthesis of complex molecules.
Development of Advanced Materials Precursors (e.g., liquid crystals, polymers, organic semiconductors)
The rigid aromatic core and the potential for extensive functionalization make this compound a promising precursor for advanced materials. In the field of liquid crystals, for example, the introduction of long alkyl or alkoxy chains through cross-coupling reactions could lead to molecules with the necessary anisotropic properties. Similarly, this compound could serve as a monomer in the synthesis of novel polymers. The di-halogenated nature of the molecule allows for its incorporation into polymer chains through polycondensation reactions, potentially leading to materials with unique thermal, optical, or electronic properties. In the realm of organic semiconductors, the ability to introduce various π-conjugated systems onto the aromatic core could be exploited to tune the electronic properties of the resulting materials for applications in organic electronics.
Role in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly generate large libraries of related compounds for high-throughput screening in drug discovery and materials science. The multiple reactive sites of this compound make it an ideal scaffold for this purpose. By systematically varying the reagents used in sequential cross-coupling reactions at the iodo and bromo positions, a diverse library of compounds can be synthesized from a single starting material. For instance, a matrix of different boronic acids could be reacted at the 3-position, followed by another set of coupling partners at the 5-position, leading to a large and structurally diverse library of novel chemical entities.
Heavy-Atom Derivatization for Crystallographic Structure Determination
The determination of the three-dimensional structure of complex molecules, particularly biomacromolecules like proteins and nucleic acids, by X-ray crystallography often requires the incorporation of heavy atoms to solve the phase problem. The presence of both bromine and, more significantly, iodine in this compound makes it a potential tool for this purpose. If this molecule can be incorporated into a larger molecule of interest, either covalently or non-covalently, the strong X-ray scattering from the heavy halogen atoms can provide the necessary phase information to determine the crystal structure. While the direct use of this specific compound for this application is not documented, the principle of using halogenated fragments for heavy-atom derivatization is a well-established technique in structural biology.
Future Research Directions and Emerging Avenues for Methyl 5 Bromo 3 Iodo 2 Methylbenzoate
Development of Sustainable and Environmentally Benign Synthetic Methods
Future research into the synthesis of Methyl 5-bromo-3-iodo-2-methylbenzoate will likely prioritize the incorporation of green chemistry principles to minimize environmental impact. rsc.orgnumberanalytics.comresearchgate.netwikipedia.orgsigmaaldrich.com Key areas of investigation could include the use of safer solvents, improving atom economy, and exploring alternative energy sources. rsc.orgstudyrocket.co.ukkccollege.ac.inlibretexts.org
One promising avenue is the development of synthetic routes that utilize bio-based solvents, such as ethanol (B145695) or 2-methyltetrahydrofuran, to replace traditional halogenated or petrochemical-based solvents. numberanalytics.comsigmaaldrich.com Additionally, exploring solvent-free reaction conditions, or "neat" reactions, could significantly reduce solvent waste.
Another critical area for development is the improvement of atom economy in the halogenation steps. studyrocket.co.ukkccollege.ac.inlibretexts.org Traditional electrophilic aromatic halogenation often requires stoichiometric amounts of catalysts and can generate significant waste. wikipedia.org Future methods could focus on catalytic systems that can be used in smaller quantities and recycled.
The application of flow chemistry presents a significant opportunity for the sustainable synthesis of this and related compounds. chemicalindustryjournal.co.ukmdpi.comnih.govrsc.orgresearchgate.net Continuous flow processes can offer enhanced safety, better heat and mass transfer, and the potential for easier scale-up compared to traditional batch manufacturing. chemicalindustryjournal.co.uknih.gov This approach could be particularly beneficial for controlling exothermic halogenation reactions.
Furthermore, the use of alternative energy sources, such as photocatalysis, could provide milder reaction conditions and unique reactivity. nih.govresearchgate.netepfl.chrsc.org Visible-light-mediated halogenation, for instance, could reduce the need for harsh reagents and high temperatures. researchgate.netepfl.ch
A comparative overview of potential sustainable synthetic approaches is presented in Table 1.
Table 1: Potential Sustainable Synthetic Methods for this compound
| Method | Potential Advantages | Key Research Focus |
|---|---|---|
| Bio-based Solvents | Reduced toxicity, biodegradability, renewable sourcing. numberanalytics.comsigmaaldrich.com | Screening of various bio-solvents for optimal yield and purity; investigation of solvent recovery and recycling. |
| Flow Chemistry | Enhanced safety and control, improved scalability, potential for automation. chemicalindustryjournal.co.ukmdpi.comnih.gov | Optimization of reactor design, residence time, and temperature; integration with in-line analytical techniques for real-time monitoring. rsc.org |
| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a renewable energy source. nih.govresearchgate.netrsc.org | Development of efficient photocatalysts for C-H bond halogenation; investigation of regioselectivity in polysubstituted systems. rsc.org |
| Biocatalysis | High selectivity (regio- and stereo-), environmentally benign conditions, use of enzymes like halogenases. rsc.orgnih.govnih.govchemrxiv.org | Discovery and engineering of halogenase enzymes that can accept substituted benzoates as substrates; optimization of reaction conditions for enzymatic stability and activity. rsc.orgnih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The precise installation of bromine and iodine atoms at specific positions on the benzene (B151609) ring is a significant challenge. Future research will likely focus on the development of novel catalytic systems that offer high selectivity and efficiency for the synthesis of this compound and its analogs.
Transition metal catalysis, particularly with palladium and rhodium, has shown great promise for the selective functionalization of aromatic compounds. researchgate.netacs.orgnsf.govacs.orgacs.orgrsc.org Future investigations could explore the use of these catalysts for the directed ortho-halogenation or cross-coupling reactions to introduce the bromo and iodo substituents with high regioselectivity. The development of ligands that can fine-tune the catalyst's activity and selectivity will be a crucial aspect of this research.
Another emerging area is the use of photocatalysis to achieve selective halogenation under mild conditions. nih.govresearchgate.netepfl.chrsc.org This could involve the use of organic dyes or semiconductor-based photocatalysts to generate halogen radicals that can selectively react with the aromatic ring. researchgate.net Research in this area would focus on controlling the reactivity of these radicals to achieve the desired substitution pattern.
Biocatalysis, using enzymes such as flavin-dependent halogenases, offers a highly selective and environmentally friendly approach to halogenation. rsc.orgnih.govnih.govchemrxiv.org While these enzymes are often highly specific, protein engineering and directed evolution could be employed to develop variants that can halogenate substituted benzoates with high precision. rsc.orgnih.gov
Table 2 provides a summary of potential catalytic systems for future exploration.
Table 2: Novel Catalytic Systems for the Synthesis of this compound
| Catalytic System | Potential for Selectivity | Key Research Challenges |
|---|---|---|
| Palladium-based Cross-Coupling | High regioselectivity in C-H functionalization and cross-coupling reactions. acs.orgacs.org | Catalyst poisoning by iodine, ligand design for controlling selectivity in polysubstituted systems. |
| Rhodium-catalyzed C-H Activation | Directed ortho-halogenation, potential for high regiocontrol. researchgate.netacs.orgnsf.govrsc.org | Catalyst cost and availability, optimization of directing groups for efficient C-H activation. |
| Visible-light Photocatalysis | Mild reaction conditions, potential for novel reaction pathways. nih.govresearchgate.netrsc.org | Controlling radical reactivity to avoid side products, development of robust and recyclable photocatalysts. researchgate.net |
| Engineered Halogenase Enzymes | Potentially unparalleled regioselectivity, environmentally benign. rsc.orgnih.govnih.govchemrxiv.org | Substrate scope limitations of wild-type enzymes, challenges in protein engineering and expression. rsc.orgnih.gov |
Advanced In-Silico Screening and Design for Predictive Chemical Properties
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research for predicting molecular properties and guiding experimental work. nih.govacs.orgacs.orgmit.eduresearch.google For a molecule like this compound, where experimental data is scarce, in-silico methods can provide valuable insights into its potential properties and reactivity.
Future research could employ Density Functional Theory (DFT) to calculate various electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), electrostatic potential maps, and bond dissociation energies. nih.gov These calculations can help predict the most likely sites for nucleophilic and electrophilic attack, as well as the relative stability of different conformers.
Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the physicochemical properties of a series of related polyhalogenated benzoates. nih.govoup.comresearchgate.netnih.gov By correlating structural descriptors with known properties of similar compounds, it may be possible to estimate properties such as solubility, boiling point, and partition coefficients for this compound.
Furthermore, the application of machine learning algorithms could accelerate the discovery of new compounds with desired properties. nih.govacs.orgacs.orgmit.eduresearch.google By training models on large datasets of known molecules, it may be possible to predict the properties of novel, un-synthesized compounds like this compound with increasing accuracy.
Molecular dynamics simulations could be used to study the behavior of this molecule in different solvent environments and its potential interactions with biological macromolecules. nih.govresearchgate.netresearchgate.netnih.govarxiv.org This could provide insights into its potential applications in materials science or medicinal chemistry.
Table 3 outlines potential in-silico approaches for investigation.
Table 3: In-Silico Methods for Property Prediction of this compound
| In-Silico Method | Predicted Properties | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties. nih.gov | Guiding synthetic strategies, predicting reaction mechanisms. |
| QSAR Modeling | Physicochemical properties (e.g., solubility, logP), potential toxicity. nih.govoup.comresearchgate.netnih.gov | Prioritizing compounds for synthesis and testing, environmental risk assessment. |
| Machine Learning | A wide range of properties based on training data, including potential biological activity. nih.govacs.orgacs.orgmit.eduresearch.google | Accelerating the discovery of new applications, identifying promising lead compounds. |
| Molecular Dynamics (MD) Simulations | Solvation behavior, conformational dynamics, binding affinities with target proteins. nih.govresearchgate.netresearchgate.netnih.govarxiv.org | Understanding intermolecular interactions, guiding the design of new materials and pharmaceuticals. |
Investigations into Supramolecular Self-Assembly and Crystal Engineering
The presence of both bromine and iodine atoms in this compound makes it a highly interesting candidate for studies in supramolecular chemistry and crystal engineering. Halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acid, is a powerful tool for controlling the self-assembly of molecules in the solid state.
Future research could focus on co-crystallizing this compound with various halogen bond acceptors, such as pyridines or other nitrogen-containing heterocycles. The strength and directionality of the C-I···N and C-Br···N halogen bonds could be systematically studied and compared.
The interplay between different non-covalent interactions, such as halogen bonding, hydrogen bonding (if applicable in co-crystals), and π-π stacking, could also be investigated. This could lead to the rational design of novel crystalline materials with specific architectures and properties.
The potential for this molecule to form liquid crystals could also be explored. The rigid aromatic core and the presence of multiple polarizable halogen atoms are features that are often found in liquid crystalline materials. By modifying the ester group or introducing other substituents, it may be possible to induce mesophase behavior.
Table 4 highlights potential research avenues in this area.
Table 4: Supramolecular and Crystal Engineering Studies
| Research Area | Key Objectives | Potential Outcomes |
|---|---|---|
| Halogen Bonding Studies | To investigate the strength and directionality of halogen bonds involving both bromine and iodine in the same molecule. | A better understanding of the role of halogen bonding in directing crystal packing; design of new co-crystals with predictable structures. |
| Co-crystal Engineering | To create novel multi-component crystalline materials with tailored properties. | Materials with unique optical, electronic, or mechanical properties. |
| Liquid Crystal Design | To explore the potential of this and related molecules to exhibit liquid crystalline behavior. | Development of new liquid crystal materials for display and sensor applications. |
| Polymorphism Screening | To identify and characterize different crystalline forms of the compound. | Control over the physical properties of the solid-state material, which is crucial for pharmaceutical and materials science applications. |
Applications in Emerging Fields of Chemical Science
The unique substitution pattern of this compound makes it a versatile building block for the synthesis of more complex molecules, opening up potential applications in various emerging fields of chemical science.
In materials science, this compound could serve as a precursor for the synthesis of novel organic electronic materials. The presence of heavy atoms like bromine and iodine can influence the photophysical properties of organic molecules, making them potentially useful in applications such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
In medicinal chemistry, the bromo- and iodo-substituents provide handles for further functionalization through cross-coupling reactions. This could allow for the synthesis of a library of compounds for biological screening. Halogenated aromatic compounds are prevalent in many pharmaceuticals, and this molecule could serve as a key intermediate in the synthesis of new drug candidates.
The compound could also find use as a molecular probe or label, where the heavy halogen atoms could be useful for X-ray crystallography or as reporters in certain spectroscopic techniques.
Table 5 summarizes potential applications in emerging fields.
Table 5: Potential Applications of this compound
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Precursor for organic electronic materials (e.g., OLEDs, OPVs). | The heavy atom effect of bromine and iodine can enhance intersystem crossing and influence photophysical properties. |
| Medicinal Chemistry | A versatile building block for the synthesis of complex drug candidates. | The bromo and iodo groups can be selectively functionalized via cross-coupling reactions to build molecular complexity. |
| Agrochemicals | Intermediate for the synthesis of novel pesticides and herbicides. | Halogenated aromatic structures are common in many agrochemicals. |
| Chemical Biology | Molecular probe for studying biological systems. | The heavy atoms can serve as useful labels for techniques like X-ray crystallography. |
Development of Advanced Analytical Methods for Trace Analysis and Impurity Profiling
As with any chemical compound intended for use in materials science or pharmaceuticals, the development of robust analytical methods for its characterization, quantification, and impurity profiling is crucial.
Future research in this area would likely focus on the development of sensitive and selective methods for the trace analysis of this compound in various matrices. This could involve the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or ultraviolet (UV) detection.
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) could also be a valuable tool, particularly for the analysis of volatile impurities. The development of methods to separate and quantify potential isomers of the target compound would also be important.
Impurity profiling, the identification and quantification of all potential impurities, is a critical aspect of chemical development. This would involve the use of a combination of analytical techniques, including HPLC-MS, GC-MS, and nuclear magnetic resonance (NMR) spectroscopy, to identify and characterize any by-products from the synthesis or degradation products.
Table 6 outlines key areas for the development of advanced analytical methods.
Table 6: Advanced Analytical Methods for Characterization and Quality Control
| Analytical Technique | Purpose | Key Research Focus |
|---|---|---|
| HPLC-MS/UV | Quantification, purity assessment, and identification of non-volatile impurities. | Method development for optimal separation of isomers and impurities; validation of the method according to regulatory guidelines. |
| GC-MS | Analysis of volatile impurities and residual solvents. | Development of suitable temperature programs and column selection for the separation of closely related compounds. |
| NMR Spectroscopy | Structural elucidation of the final product and any unknown impurities. | Use of advanced NMR techniques (e.g., 2D NMR) to unambiguously assign the structure. |
| Capillary Electrophoresis | High-resolution separation of charged impurities or derivatives. | Development of appropriate buffer systems and separation conditions for high-efficiency separations. |
Q & A
Q. How can computational chemistry predict its reactivity in novel reaction systems (e.g., photoredox catalysis)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
